5-ethenyl-1-benzothiophene-2-sulfonamide
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Overview
Description
5-ethenyl-1-benzothiophene-2-sulfonamide: is a heterocyclic organic compound that features a benzothiophene core with an ethenyl group at the 5-position and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-1-benzothiophene-2-sulfonamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via electrophilic cyclization reactions.
Introduction of Ethenyl Group: The ethenyl group can be introduced through a Heck coupling reaction, where a vinyl halide reacts with the benzothiophene core in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction of sulfonamides.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) for substitution reactions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Amines: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: 5-ethenyl-1-benzothiophene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains . It is also being explored for its anticancer properties, particularly in targeting specific cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-ethenyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Benzothiophene: The parent compound, which lacks the ethenyl and sulfonamide groups.
5-ethenyl-1-benzothiophene: Similar structure but without the sulfonamide group.
1-benzothiophene-2-sulfonamide: Similar structure but without the ethenyl group.
Uniqueness: 5-ethenyl-1-benzothiophene-2-sulfonamide is unique due to the presence of both the ethenyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9NO2S2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
5-ethenyl-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c1-2-7-3-4-9-8(5-7)6-10(14-9)15(11,12)13/h2-6H,1H2,(H2,11,12,13) |
InChI Key |
GSPGECZEALQGLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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